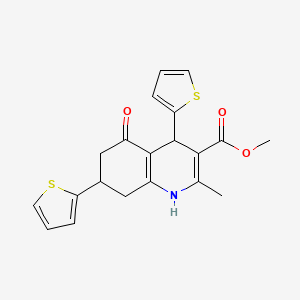
6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chlorophenyl, dihydroxyphenyl, and methoxyphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts, such as hydrochloric acid or sulfuric acid, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, such as Lewis acids, and the implementation of continuous flow reactors to enhance reaction rates and scalability. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione involves its interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-phenylpyrimidine-2(1H)-thione
- 6-(2-chlorophenyl)-4-(4-methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione
- 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione
Uniqueness
The unique combination of functional groups in 6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)tetrahydropyrimidine-2(1H)-thione imparts distinct chemical and biological properties. The presence of both dihydroxy and methoxy groups on the phenyl rings enhances its reactivity and potential for forming diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21ClN2O3S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-4-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C23H21ClN2O3S/c1-29-16-9-6-14(7-10-16)23(18-11-8-15(27)12-21(18)28)13-20(25-22(30)26-23)17-4-2-3-5-19(17)24/h2-12,20,27-28H,13H2,1H3,(H2,25,26,30) |
InChI Key |
GTVDAFCDCDJCTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(NC(=S)N2)C3=CC=CC=C3Cl)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)
![([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile](/img/structure/B11097323.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide](/img/structure/B11097325.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide](/img/structure/B11097333.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097344.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097352.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11097353.png)
![6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11097356.png)
![2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11097367.png)
![5,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B11097369.png)
![N-{3-[acetyl(methyl)amino]propyl}-3-bromobenzamide](/img/structure/B11097382.png)

